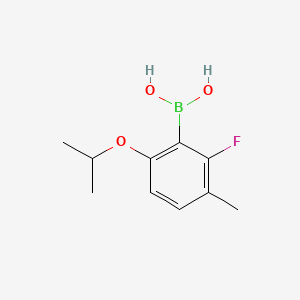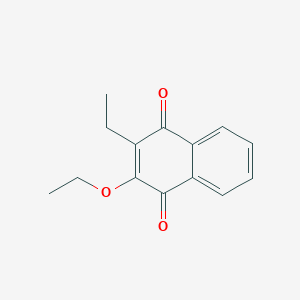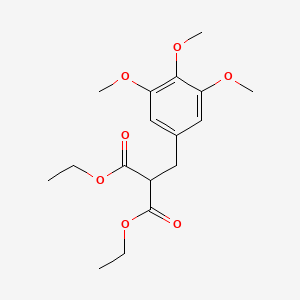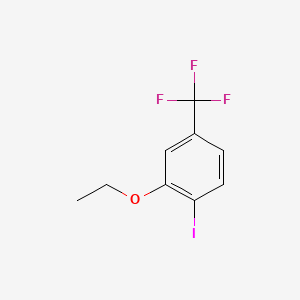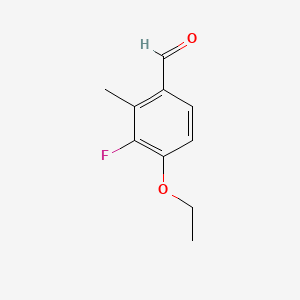
(5-Bromo-4-ethylpyridin-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Bromo-4-ethylpyridin-3-yl)methanol is an organic compound with the molecular formula C8H10BrNO and a molecular weight of 216.08 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound, and features a bromine atom at the 5-position, an ethyl group at the 4-position, and a hydroxymethyl group at the 3-position of the pyridine ring.
Vorbereitungsmethoden
The synthesis of (5-Bromo-4-ethylpyridin-3-yl)methanol typically involves the bromination of 4-ethylpyridine followed by a hydroxymethylation reaction. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or carbon tetrachloride. The hydroxymethylation is usually achieved through a reaction with formaldehyde under basic conditions .
Analyse Chemischer Reaktionen
(5-Bromo-4-ethylpyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
(5-Bromo-4-ethylpyridin-3-yl)methanol is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Wirkmechanismus
The mechanism of action of (5-Bromo-4-ethylpyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the hydroxymethyl group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system under study .
Vergleich Mit ähnlichen Verbindungen
(5-Bromo-4-ethylpyridin-3-yl)methanol can be compared with other similar compounds, such as:
(5-Bromo-4-methylpyridin-3-yl)methanol: Similar structure but with a methyl group instead of an ethyl group.
(5-Bromo-4-ethylpyridin-3-yl)ethanol: Similar structure but with an ethanol group instead of a methanol group.
(5-Chloro-4-ethylpyridin-3-yl)methanol: Similar structure but with a chlorine atom instead of a bromine atom.
These compounds share similar chemical properties but differ in their reactivity and biological activity due to the variations in their substituents .
Eigenschaften
Molekularformel |
C8H10BrNO |
|---|---|
Molekulargewicht |
216.07 g/mol |
IUPAC-Name |
(5-bromo-4-ethylpyridin-3-yl)methanol |
InChI |
InChI=1S/C8H10BrNO/c1-2-7-6(5-11)3-10-4-8(7)9/h3-4,11H,2,5H2,1H3 |
InChI-Schlüssel |
CSSHONQRUWSBEN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=NC=C1CO)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



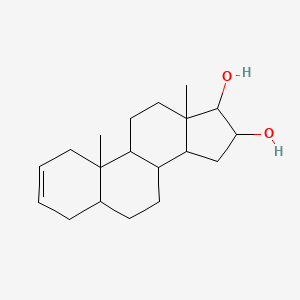


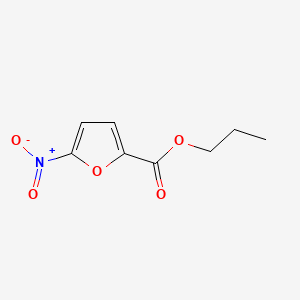
![N-[(3-fluorophenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B14022746.png)
